molecular formula C12H9BrFNO2 B13693331 Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate

Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate

Cat. No.: B13693331
M. Wt: 298.11 g/mol
InChI Key: UZLKUNYCFBIVNU-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent, such as acetic acid, to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate is used as a building block in organic synthesis. Its unique substitutions make it a valuable intermediate for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substitutions enhance its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 5-bromo-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)7-5-8-9(13)3-4-10(14)11(8)15-6-7/h3-6H,2H2,1H3

InChI Key

UZLKUNYCFBIVNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)F)Br

Origin of Product

United States

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